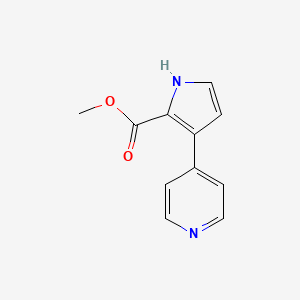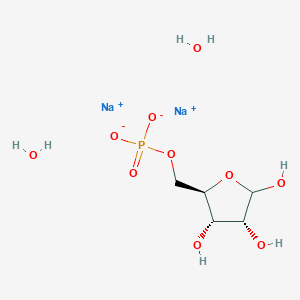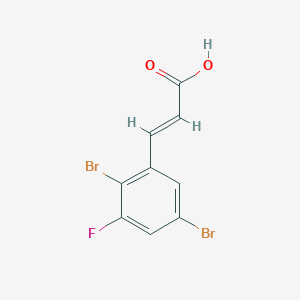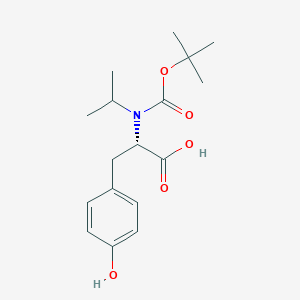
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The final product is obtained after esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of various biologically active molecules .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products .
Mécanisme D'action
The mechanism of action of Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate: Unique due to its fused pyrrole-pyridine structure.
Pyrrole-2-carboxylate derivatives: Similar in structure but lack the pyridine ring.
Pyridine derivatives: Similar in structure but lack the pyrrole ring.
Uniqueness
This compound stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 3-pyridin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-7,13H,1H3 |
Clé InChI |
UAPMEQDXXWFCSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-(6-(3,3-dimethylbutanoyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13726655.png)



